Pyrrobutamine phosphate

Catalog No.
S627623
CAS No.
135-31-9
M.F
C20H28ClNO8P2
M. Wt
507.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrobutamine phosphate

CAS Number

135-31-9

Product Name

Pyrrobutamine phosphate

IUPAC Name

1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine;phosphoric acid

Molecular Formula

C20H28ClNO8P2

Molecular Weight

507.8 g/mol

InChI

InChI=1S/C20H22ClN.2H3O4P/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22;2*1-5(2,3)4/h1-3,6-12H,4-5,13-16H2;2*(H3,1,2,3,4)

InChI Key

UAAAHOLLLRWGGL-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O

Synonyms

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine, pirrobutamine, pyrrobutamine, pyrrobutamine, (Z)-isomer, pyrrobutamine, hydrobromide salt, (Z)-isomer, pyrrobutamine, phosphate (1:2) salt, pyrrobutamine, phosphate (1:2) salt, (E)-isomer, pyrrobutamine, phosphate (2:1) salt, (trans)-isomer

Canonical SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

C1CCN(C1)C/C=C(\CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3

Description

Pyrrobutamine belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Pyrrobutamine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, pyrrobutamine is involved in the pyrrobutamine H1-antihistamine action pathway.

Pyrrobutamine phosphate is a chemical compound with the molecular formula C20H28ClNO8P2C_{20}H_{28}ClNO_8P_2. It is primarily recognized for its role as a potent H1-antihistamine, which means it effectively blocks the action of histamine at the H1 receptor sites in the body. This action makes it useful in treating allergic reactions and other histamine-related conditions. The compound is characterized by its complex structure, which includes a pyrrolidine ring and a phosphate group, contributing to its pharmacological properties .

Typical of phosphoric acid derivatives and amines. Notably, it can undergo:

  • Oxidation: In the presence of suitable oxidizing agents, pyrrobutamine phosphate can be oxidized, altering its functional groups and potentially its biological activity.
  • Hydrolysis: The phosphate group can undergo hydrolysis, leading to the formation of free pyrrobutamine and phosphoric acid derivatives.
  • Salt Formation: Pyrrobutamine phosphate can react with acids or bases to form salts, which can alter its solubility and bioavailability.

These reactions are essential for understanding how pyrrobutamine phosphate behaves in biological systems and in pharmaceutical formulations.

Pyrrobutamine phosphate exhibits significant biological activity due to its function as an H1-antihistamine. Its primary mechanism involves blocking the H1 receptors, thereby preventing histamine from exerting its effects, which include vasodilation and increased vascular permeability. This action helps alleviate symptoms associated with allergies such as:

  • Sneezing
  • Itching
  • Nasal congestion
  • Urticaria (hives)

Additionally, studies indicate that pyrrobutamine phosphate may have effects on other neurotransmitter systems, contributing to its sedative properties .

The synthesis of pyrrobutamine phosphate typically involves multi-step organic reactions. Common methods include:

  • N-Alkylation: The initial step often includes the alkylation of a suitable amine precursor with a halide or other electrophile to introduce the pyrrolidine structure.
  • Phosphorylation: The introduction of the phosphate group can be achieved through reactions involving phosphoric acid or its derivatives.
  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for pharmaceutical use .

Pyrrobutamine phosphate is primarily used in medicinal chemistry for its antihistaminic properties. Its applications include:

  • Allergy Treatment: Used in formulations for managing allergic rhinitis and other allergic conditions.
  • Sedative: Due to its central nervous system effects, it may also be included in medications designed for sedation.
  • Research Tool: Employed in pharmacological studies to explore histamine receptor interactions and related pathways .

Research on pyrrobutamine phosphate has revealed various interactions with biological systems:

  • Drug Interactions: As an H1-antihistamine, it may interact with other medications that affect neurotransmitter systems or have sedative effects.
  • Metabolic Pathways: Studies indicate that pyrrobutamine is metabolized through pathways involving cytochrome P450 enzymes, which could influence the pharmacokinetics of co-administered drugs .
  • Receptor Binding Studies: Investigations into how pyrrobutamine binds to H1 receptors provide insights into its efficacy and potential side effects.

These interactions are crucial for understanding both therapeutic uses and safety profiles.

Pyrrobutamine phosphate shares similarities with several other antihistamines and related compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
DiphenhydramineEthanolamine structureStrong sedative effects; used as a sleep aid
CetirizinePiperazine derivativeLess sedation; preferred for allergy treatment
LoratadineTricyclic structureNon-sedating; longer duration of action

Pyrrobutamine phosphate is unique due to its specific combination of antihistaminic activity along with potential sedative properties, making it distinct from both traditional antihistamines like diphenhydramine and newer agents like cetirizine and loratadine.

XLogP3

5.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

507.0978685 g/mol

Monoisotopic Mass

507.0978685 g/mol

Heavy Atom Count

32

UNII

6B6107K1Q6

Related CAS

91-82-7 (Parent)

Other CAS

91-82-7

Dates

Modify: 2024-02-18

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